molecular formula C15H12N2O2 B15139337 Carbamazepine 10,11-epoxide-13C-1

Carbamazepine 10,11-epoxide-13C-1

Cat. No.: B15139337
M. Wt: 253.26 g/mol
InChI Key: ZRWWEEVEIOGMMT-XPOOIHDOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamazepine 10,11-epoxide-13C-1 is a stable isotope-labeled derivative of carbamazepine 10,11-epoxide, a pharmacologically active metabolite of the antiepileptic drug carbamazepine. The compound is enriched with a carbon-13 (13C) isotope at a specific position (C-1), enabling its use as a tracer in pharmacokinetic and metabolic studies. This labeling facilitates precise quantification and tracking of the metabolite in biological matrices using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Carbamazepine 10,11-epoxide itself contributes to both therapeutic and toxic effects of carbamazepine, making its isotopic form critical for elucidating drug metabolism pathways, drug-drug interactions, and clearance mechanisms. The 13C label minimizes interference from endogenous compounds in assays, enhancing accuracy in research settings .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

253.26 g/mol

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i15+1

InChI Key

ZRWWEEVEIOGMMT-XPOOIHDOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2[13C](=O)N

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbamazepine 10,11-epoxide-13C-1 involves the incorporation of the 13C isotope into the parent compound, Carbamazepine 10,11-epoxide. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Carbamazepine 10,11-epoxide-13C-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carbamazepine 10,11-epoxide-13C-1 has a wide range of applications in scientific research:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Carbamazepine in biological

Comparison with Similar Compounds

Carbamazepine 10,11-epoxide (Non-isotopic)

  • Molecular Formula : C${15}$H${12}$N$2$O$2$.
  • Applications: Used in therapeutic drug monitoring and pharmacological studies. Unlike the isotope-labeled variant, it cannot be distinguished from endogenous metabolites in tracer studies.
  • Analytical Limitations : Requires separation from matrix components via HPLC or LC-MS, which may lack specificity without isotopic differentiation .

Carbamazepine 10,11-epoxide-13C,d2

  • Molecular Formula : C${15}$H${10}$D$2$N$2$O$_2$ (with 13C at C-1 and deuterium at two positions).
  • Applications : Serves as an internal standard in quantitative LC-MS/MS assays. The deuterium (D) labels increase molecular weight, improving detection specificity compared to the 13C-1 variant.
  • Advantages Over 13C-1 : Enhanced signal separation in mass spectrometry due to isotopic mass shifts .

Table 1: Isotopic Variants Comparison

Property Carbamazepine 10,11-epoxide-13C-1 Carbamazepine 10,11-epoxide-13C,d2
Isotopic Labels 13C at C-1 13C at C-1 + 2D labels
Primary Application Metabolic tracing Internal standard for LC-MS/MS
Detection Advantage NMR specificity Mass spectrometry resolution
Reference

Structural Analogs

Carbamazepine (Parent Drug)

  • Metabolic Relationship : Carbamazepine is metabolized to Carbamazepine 10,11-epoxide via cytochrome P450 enzymes.
  • Pharmacokinetic Differences : The epoxide metabolite has a shorter half-life (~5–8 hours vs. 25–65 hours for carbamazepine) and contributes significantly to neurotoxic side effects.
  • Therapeutic Monitoring : Unlike the isotope-labeled epoxide, carbamazepine is monitored directly in plasma for dose adjustments .

Paecilin N (Compound 10) and Paecilin O (Compound 11)

  • Structural Features : These natural products share esterification patterns (methoxy and ethoxy groups) but are unrelated to carbamazepine pharmacologically.
  • Analytical Overlap : Characterized via HRESIMS, NMR, and ECD calculations (Table 4 in ), methodologies applicable to isotopic epoxide analysis.
  • Key Difference : Paecilins lack anticonvulsant activity but demonstrate how structural modifications (e.g., ester groups) affect physicochemical properties .

Functional Analogs (Sodium Channel Blockers)

AGN-PC-0BPCBP

  • Binding Affinity : Identified via in silico screening as a carbamazepine analog with higher sodium channel affinity (ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol for carbamazepine).
  • Toxicity Profile : Lower predicted toxicity (LD$_{50}$ = 1200 mg/kg) and optimal bioactivity scores for ion channel modulation.
  • Therapeutic Potential: Proposed as a superior candidate for epilepsy treatment due to enhanced target specificity .

Table 2: Functional Comparison with Sodium Channel Blockers

Parameter This compound AGN-PC-0BPCBP
Primary Use Metabolic research Therapeutic candidate
Sodium Channel Affinity Not applicable Higher than carbamazepine
Toxicity (LD$_{50}$) N/A 1200 mg/kg
Analytical Role Tracer in assays Lead compound in drug discovery

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.